molecular formula C7H5NO3 B12969385 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one

3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one

Cat. No.: B12969385
M. Wt: 151.12 g/mol
InChI Key: YQMHKUFHTUIBAF-UHFFFAOYSA-N
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Description

3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one is a versatile fused bicyclic heterocycle that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its high-value application lies in its role as a precursor for the synthesis of more complex, functionally diverse furo[3,4-c]pyridine derivatives. The 3-hydroxy group attached to the lactone ring is a reactive handle that enables efficient functionalization, for example, via etherification reactions with alcohols like propan-2-ol to produce 3-alkoxy analogues, a transformation facilitated by acid catalysis . Furthermore, the halo-substituted variants of this scaffold, such as 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones, demonstrate high reactivity with nitrogen nucleophiles, allowing for rapid substitution with morpholine and thiomorpholine to yield 3-aminofuro[3,4-c]pyridin-1(3H)-ones within minutes . This makes the compound an exceptionally valuable building block for constructing chemical libraries for biological screening. The furo[3,4-c]pyridine core is a privileged structure in drug discovery, appearing in patent literature related to the development of therapeutic agents for a range of conditions, indicating its significant research value . This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3H-furo[3,4-c]pyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3,7,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMHKUFHTUIBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)OC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxyfuro 3,4 C Pyridin 1 3h One

General Reactivity Profiles of the Furo[3,4-C]pyridinone Scaffold

The reactivity of the furo[3,4-c]pyridinone scaffold is characterized by a susceptibility to both nucleophilic and electrophilic attack, as well as participation in cycloaddition reactions. The electron-donating nature of the furan (B31954) portion facilitates electrophilic substitution, while the pyridine (B92270) ring is prone to nucleophilic attack, particularly when substituted with electron-withdrawing groups.

Regioselectivity, the preference for reaction at one position over another, and stereoselectivity, the preferential formation of one stereoisomer over another, are critical aspects of the furo[3,4-c]pyridinone scaffold's reactivity. quora.comyoutube.com

In nucleophilic additions to 3,4-pyridynes, which can be considered related precursors, regioselectivity is often poor unless influenced by directing groups. nih.gov For instance, substituents at the C2 or C5 positions of the pyridine ring can modulate the electronic distribution and steric environment, thereby directing incoming nucleophiles to a specific carbon of the pyridyne. nih.gov

Diels-Alder reactions involving furo[3,4-c]pyridines often exhibit high stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.org The diene component, the furo[3,4-c]pyridine (B3350340), must adopt an s-cis conformation for the reaction to proceed in a concerted manner. libretexts.org The regioselectivity of these cycloadditions is governed by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally lead to a predictable regiochemical outcome. libretexts.org

Regioselectivity in Nucleophilic Additions to Substituted 3,4-Pyridynes
Pyridyne IntermediateSubstituentTrapping AgentMajor RegioisomerReference
3,4-PyridyneNoneVarious NucleophilesSlight preference for C4 addition nih.gov
C2-chloro-3,4-pyridyneC2-ClSubstituted FuransInfluenced by the chloro group nih.gov
C5-bromo-3,4-pyridyneC5-BrVarious NucleophilesSignificant regioselectivity observed nih.gov

The furo[3,4-c]pyridinone scaffold can undergo both ring-opening and ring-closing reactions, often as part of a reaction cascade. For example, base-induced ring opening of cycloadducts derived from Diels-Alder reactions of furo[3,4-c]pyridines can lead to the formation of substituted isoquinolines. nih.govresearchgate.net This transformation involves the cleavage of the furan ring, followed by aromatization.

Conversely, intramolecular cyclization reactions are employed in the synthesis of the furo[3,4-c]pyridine core. These can include Pictet-Spengler type reactions for the formation of related tetrahydrofuro[3,2-c]pyridines, which can be conceptually linked to the construction of the broader furopyridine family. beilstein-journals.org Additionally, sequential ring-opening and ring-closing reactions have been developed to convert para-substituted pyridines into meta-substituted anilines, demonstrating the utility of manipulating the pyridine ring within such fused systems. nih.gov

Mechanistic Studies of Reactions Involving 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one

The presence of the hydroxyl group at the C3 position of this compound introduces unique mechanistic possibilities, particularly in nucleophilic substitution reactions.

The hydroxyl group of this compound can be displaced by various nucleophiles. The mechanism of these reactions can proceed through either an SN1 or SN2 pathway, or a variation thereof. In an SN1-type mechanism, the reaction would proceed through a carbocation intermediate formed by the departure of the hydroxyl group (or a protonated version of it). chemguide.co.uklibretexts.org The stability of this potential carbocation would be a key factor. An SN2-type mechanism would involve a direct, single-step displacement of the hydroxyl group by the incoming nucleophile. chemguide.co.uklibretexts.org

Studies on the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with amines, such as morpholine, thiomorpholine, and aniline (B41778), have shown that the hydroxyl group is readily substituted. researchgate.netresearchgate.netresearchgate.net For instance, the reaction with aniline proceeds at room temperature to afford 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones in good yields. researchgate.net Similarly, reactions with secondary amines in ethyl acetate (B1210297) also result in the formation of 3-(dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones. researchgate.net The reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with propan-2-ol in the presence of sulfuric acid and molecular sieves yields 4-halo-3-isopropoxyfuro[3,4-c]pyridin-1(3H)-ones. researchgate.net These reactions likely proceed through a mechanism where the hydroxyl group is protonated by the acid, making it a better leaving group (water), followed by nucleophilic attack by the alcohol or amine.

Nucleophilic Substitution Reactions of 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones
SubstrateNucleophileProductReference
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-oneAniline4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one researchgate.net
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-oneSecondary Amines3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-one researchgate.net
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-onePropan-2-ol4-Halo-3-isopropoxyfuro[3,4-c]pyridin-1(3H)-one researchgate.net

Furo[3,4-c]pyridines are effective dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.govnih.govmasterorganicchemistry.com These reactions provide a powerful tool for the construction of complex heterocyclic systems. The general mechanism involves the concerted interaction of the four pi-electrons of the furan ring with the two pi-electrons of a dienophile, leading to a six-membered ring adduct. libretexts.org

A notable variation is the sequential Pummerer-Diels-Alder reaction. nih.govresearchgate.net This process begins with the Pummerer rearrangement of a pyridylmethyl sulfoxide (B87167), which generates a transient furo[3,4-c]pyridine intermediate. This highly reactive diene is then trapped in situ by a dienophile in a Diels-Alder cycloaddition. nih.govresearchgate.net This sequence allows for the formation of complex isoquinoline (B145761) derivatives in a one-pot procedure. nih.gov The efficiency of this reaction is dependent on the experimental conditions, with agents like heptafluorobutyric anhydride (B1165640) being used to trigger the initial Pummerer reaction. nih.gov

Intramolecular Diels-Alder reactions of furo[3,4-c]pyridines have also been explored for the synthesis of conformationally restricted analogues of bioactive molecules. nih.gov These reactions involve a domino intramolecular [4+2]-cycloaddition followed by a ring-opening-elimination sequence. nih.gov

Elimination reactions are also a feature of the chemistry of furo[3,4-c]pyridinone derivatives, often occurring subsequent to other transformations. For example, in the domino intramolecular Diels-Alder reactions of 3-amino-substituted furo[3,4-c]pyridines, the initial cycloadduct undergoes an elimination step as part of the ring-opening process to form the final bridged anabasine (B190304) analogues. nih.gov

Tautomerism in this compound Systems

Tautomerism is a fundamental property of this compound and its derivatives, governing their structure and reactivity. The primary tautomeric equilibrium is the ring-chain tautomerism between the cyclic lactol (hemiacetal) and the open-chain aldehyde-acid form.

The this compound structure is a cyclic hemiacetal form of a vicinal aldehyde-carboxylic acid. rsc.org This gives rise to a ring-chain tautomeric equilibrium. The cyclic form, a 5-hydroxyfuran-2-one derivative fused with a pyridine ring, can open to form an isonicotinic acid derivative bearing an aldehyde group. rsc.org The existence of this equilibrium is indicated by the chemical properties of these compounds; for example, 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones are soluble in a 5% sodium hydroxide (B78521) solution and precipitate upon acidification, which suggests the presence of the open-chain acidic form (designated as 3*) in basic conditions. rsc.org

In related systems, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] Current time information in Oskarshamn, SE.acs.orgoxazine-1,8-diones, this aldehyde-lactol tautomerism is also observed, though studies indicate that the cyclic lactol form is predominant in solution. The facile formation of the cyclic tautomer in these and related isobenzofuranone systems is often attributed to the strong electron-withdrawing effect of adjacent groups. acs.org

Spectroscopic methods are essential for identifying and characterizing the different tautomers present in equilibrium.

Infrared (IR) Spectroscopy: In the solid state, the IR spectra of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones show characteristic absorption bands for N-H stretching vibrations (3115–3241 cm⁻¹) and C=O (lactone) stretching vibrations (1601–1659 cm⁻¹), confirming the cyclic structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly powerful for studying tautomerism in solution. For derivatives of 3-hydroxy-3,4-dihydropyrido[2,1-c] Current time information in Oskarshamn, SE.acs.orgoxazine-1,8-diones, the spectra recorded in DMSO-d₆ exclusively show the presence of the cyclic lactol form. Key spectral features include a downfield signal for the hydroxyl (OH) group proton between δ 8.13–8.72 ppm and a characteristic ABX system for the morpholinone moiety protons. For 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one derivatives, the ¹H NMR spectra in DMSO-d₆ also support the cyclic structure, showing a distinct signal for the CH-NH proton. For example, in 3-(phenylamino)-4-chloro-6,7-dimethylfuro[3,4-c]pyridin-1(3H)-one, this proton appears as a doublet at δ 7.27 ppm. rsc.org The pH dependence of NMR spectra in related hydroxyphosphonoisobenzofuranones further highlights how changes in the environment can shift the tautomeric equilibrium, leading to significant changes in chemical shifts that indicate ring-opening. acs.org

Spectroscopic Data for 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one Derivatives rsc.org
CompoundIR (ν, cm⁻¹) (NH)IR (ν, cm⁻¹) (C=O)¹H NMR (δ, ppm) (CHNH)
3-(Phenylamino)-4-chloro-6,7-dimethylfuro[3,4-c]pyridin-1(3H)-one315616077.27 d
3-(Phenylamino)-4-chloro-7-ethyl-6-methylfuro[3,4-c]pyridin-1(3H)-oneData not specified16017.28 d
3-(Phenylamino)-4-chloro-6-methyl-7-propylfuro[3,4-c]pyridin-1(3H)-one32411659Data not specified

Identification and Characterization of Reaction Intermediates

The synthesis of furo[3,4-c]pyridines can proceed through highly reactive, transient intermediates that are trapped in situ.

A key strategy for generating the furo[3,4-c]pyridine ring system involves a Pummerer reaction. This pathway starts with an o-benzoyl substituted pyridylmethyl sulfoxide. The Pummerer reaction of this sulfoxide, typically promoted by an anhydride like acetic anhydride or heptafluorobutyric anhydride, generates a transient α-thiocarbocation intermediate.

This electrophilic intermediate is immediately intercepted by the neighboring keto functionality of the benzoyl group in an intramolecular cyclization. This step produces a transient, α-thio-substituted furo[3,4-c]pyridine. These intermediates are generally unstable and are trapped in situ via a [4+2] Diels-Alder cycloaddition with a suitable dienophile, such as dimethyl maleate. This sequential Pummerer-Diels-Alder reaction provides an effective route to complex polycyclic systems related to isoquinoline lignan (B3055560) analogues. The entire sequence, from the sulfoxide to the final cycloadduct, can often be performed in a one-pot procedure.

Pyridine o-Quinodimethane Systems as Reactive Intermediates

The generation of highly reactive intermediates from stable precursors is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. One such class of valuable intermediates is the pyridine o-quinodimethanes. While the direct generation from this compound itself is a subject of theoretical interest, significant insights have been gained from closely related heterocyclic systems.

Detailed mechanistic studies have been performed on sulfur analogs, specifically 1,3-dihydro-2,2-dioxothieno[3,4-c]pyridine precursors. researchgate.net These sulfolene-fused pyridines serve as excellent and well-documented precursors for pyridine o-quinodimethane systems. The core of this transformation is a thermal extrusion reaction, where heat is applied to the precursor, causing the elimination of a small, stable molecule—in this case, sulfur dioxide (SO₂). researchgate.net This process breaks the aromaticity of the pyridine ring only transiently, forming a reactive diene system. This method is a powerful strategy because the o-quinodimethane does not need to be isolated; it is generated in situ and can be immediately trapped by a suitable reaction partner.

The subsequent reactivity of the generated pyridine o-quinodimethane is dictated by its substituents and the reaction conditions. Researchers have identified two primary competing reaction pathways for these intermediates:

Diels-Alder Cycloadditions : As conjugated dienes, pyridine o-quinodimethanes are prime candidates for [4+2] cycloaddition reactions, a type of pericyclic reaction. wikipedia.org They can react with other molecules (dienophiles) in an intermolecular fashion or with a substituent on the same molecule in an intramolecular reaction to form new six-membered rings. researchgate.netwikipedia.org This approach is a reliable method for building polycyclic heterocyclic frameworks. mdpi.com The stereochemistry of the starting material can influence the geometry of the intermediate, leading to the formation of specific E- or Z-isomers of the o-quinodimethane, which in turn directs the stereochemical outcome of the Diels-Alder reaction. researchgate.net

1,5-Hydride Shift : In the absence of a reactive dienophile or when sterically hindered, the o-quinodimethane intermediate can undergo a 1,5-hydride shift. researchgate.net This process involves the migration of a hydrogen atom and serves to re-aromatize the pyridine ring, leading to a more stable, substituted pyridine derivative.

The nature of the substituents on the pyridine ring is crucial as it determines which of these pathways is favored. researchgate.net The table below summarizes the findings from investigations into these reactive intermediates generated from analogous sulfolene precursors.

Interactive Data Table: Reactivity of Pyridine o-Quinodimethane Intermediates

Precursor SystemGeneration MethodReactive Intermediate FormedPrimary Reaction Pathway(s)Ref.
1,3-Dihydro-2,2-dioxothieno[3,4-c]pyridineThermal Extrusion (SO₂)Pyridine o-Quinodimethane (E isomers)Intermolecular Diels-Alder Reaction researchgate.net
1,3-Dihydro-2,2-dioxothieno[3,4-c]pyridineThermal Extrusion (SO₂)Pyridine o-Quinodimethane (Z isomers)1,5-Hydride Shift researchgate.net
Substituted 1,3-dihydrothieno[3,4-c]pyridinesThermal Extrusion (SO₂)Functionalized Pyridine o-QuinodimethanesIntramolecular Diels-Alder Reaction researchgate.net
α,α'-Dihalo-o-xylenes (non-heterocyclic analog)Dehalogenation with Zinco-QuinodimethaneIntermolecular Diels-Alder with activated dienophiles mdpi.com

This body of research on analogous systems provides a strong mechanistic framework for predicting the behavior of this compound under similar conditions. A thermal cheletropic elimination of carbon dioxide (CO₂) from the lactone ring is a plausible, though more challenging, alternative to SO₂ extrusion for generating the corresponding pyridine o-quinodimethane intermediate, which would then be expected to undergo the same types of subsequent cycloaddition or rearrangement reactions.

Applications of 3 Hydroxyfuro 3,4 C Pyridin 1 3h One As a Synthetic Intermediate

Role in the Synthesis of Diverse Heterocyclic Frameworks

The furo[3,4-c]pyridinone skeleton is a foundational element for accessing a variety of other heterocyclic systems. Its inherent reactivity can be harnessed to introduce new functional groups or to construct additional rings, demonstrating its role as a versatile precursor.

The hydroxyl group at the C3 position of the furo[3,4-c]pyridinone ring system is a key handle for derivatization. Research has demonstrated that halo-substituted versions of this compound, such as 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones, readily react with nucleophiles to produce a range of substituted analogs.

For instance, the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline (B41778) at room temperature yields 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones in good yields (76–88%). researchgate.net This transformation provides a straightforward method for introducing an amino substituent onto the lactone ring. researchgate.net Similarly, these halo-hydroxy precursors react with various acyclic and alicyclic secondary amines to give 3-(dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones. researchgate.net The reaction with propan-2-ol in the presence of sulfuric acid has also been shown to produce 4-halo-3-isopropoxyfuro[3,4-c]pyridin-1(3H)-ones. researchgate.net

These substitution reactions highlight the utility of the 3-hydroxyfuro[3,4-c]pyridinone scaffold as a template for generating libraries of derivatives with diverse functionalities.

Table 1: Synthesis of Substituted 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones

Compound IDStarting Material (R group)Halogen (Hlg)Yield (%)Melting Point (°С)
3aCH₃Cl79213–214
3bC₂H₅Cl81155–156
3cC₃H₇Cl76175–176
3dCH₃Br88201–202
3eC₂H₅Br85158–159

Data sourced from Fedoseev et al., 2017. researchgate.net

The furo[3,4-c]pyridinone framework serves as a valuable starting point for the construction of more elaborate polycyclic and fused heterocyclic systems. Although direct transformations from 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one are not always the chosen route, related structures demonstrate the synthetic potential of the core. For example, strategies involving the ring-opening of related oxazinone systems reveal a pathway for building polycyclic pyridones. nih.gov These reactions often exploit a latent aldehyde functionality within the heterocyclic precursor, which can react with binucleophiles to forge new rings. nih.gov

This principle is further illustrated in the synthesis of complex systems like pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives, where a furopyridone core is the foundation for subsequent ring additions. mdpi.com Additionally, multicomponent reactions have been developed to synthesize polycyclic structures, such as furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-ones, which fuse a pyrazole (B372694) ring to the furopyridine system. researchgate.net These examples underscore the strategic value of the furopyridine motif in assembling complex, multi-ring architectures of interest in medicinal chemistry. mdpi.comresearchgate.net

While this compound is a versatile intermediate, its direct application in the synthesis of isoquinoline (B145761) and isoxazole (B147169) derivatives is not extensively documented in available research. The synthesis of these important heterocyclic classes typically proceeds through other well-established pathways.

For example, classic methods for isoquinoline synthesis include the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamides, and the Pictet-Spengler synthesis, where a β-arylethylamine reacts with an aldehyde to form a tetrahydroisoquinoline. pharmaguideline.comorganic-chemistry.org

The synthesis of isoxazoles commonly relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.govresearchgate.net Although the furo[3,4-c]pyridinone core is not a typical precursor in these routes, the potential for ring-opening and rearrangement reactions could theoretically provide an alternative, albeit currently unexplored, pathway to highly substituted pyridine (B92270) or other heterocyclic systems.

Pyrido[3,4-c]pyridazines are nitrogen-containing heterocyclic compounds that have attracted interest in medicinal chemistry, though they remain relatively uncommon. mdpi.com A direct synthetic conversion from this compound to this ring system is not prominently reported. However, the core structure of the furo[3,4-c]pyridinone is closely related to the precursors used in established synthetic routes. mdpi.com

The furo[3,4-c]pyridin-1(3H)-one is a lactone of 3-(hydroxymethyl)pyridine-4-carboxylic acid. Synthetic pathways towards pyrido[3,4-c]pyridazines often start from pyridine derivatives that feature functional groups at the C-3 and C-4 positions, which are necessary for the formation of the fused pyridazine (B1198779) ring. For instance, one route begins with an N-protected 3-pyridone-4-acetate derivative, which undergoes condensation with hydrazine (B178648) and subsequent oxidation to form a tetrahydropyrido[3,4-c]pyridazinone. mdpi.com The structural analogy suggests that this compound, through ring-opening of the lactone and modification of the resulting hydroxymethyl and carboxyl groups, could serve as a viable starting material for accessing the necessary pyridine-based intermediates for this class of compounds.

Strategic Incorporation into Complex Molecular Architectures

The furo[3,4-c]pyridinone scaffold is strategically employed in the construction of complex molecules designed for specific functions, particularly in medicinal chemistry. Its rigid, bicyclic structure makes it an attractive core upon which to build larger, three-dimensional architectures.

An important application is its use as a foundational element in the design of enzyme inhibitors. For example, derivatives of 1,1-dimethyl furo[3,4-c]pyridine-3-one have been synthesized and evaluated as inhibitors of the proteasome, a key target in cancer therapy. nih.gov In this context, the furo[3,4-c]pyridinone core acts as the central scaffold, with various substituents appended to probe the binding site of the enzyme and optimize inhibitory activity. nih.gov The development of both racemic and non-racemic synthetic routes allows for the creation of chiral furo[3,4-c]pyridine (B3350340) derivatives, which is crucial as the biological activity of enantiomers can differ significantly.

The value of this scaffold is also recognized in its inclusion in patented chemical structures with potential therapeutic applications, such as those related to cardiovascular and diuretic effects. google.com The ability to modify the core structure, as seen in the synthesis of furopyridone derivatives with potent activity against cancer cell lines, further demonstrates its strategic importance in developing novel molecular entities with complex architectures. mdpi.com

Contributions to Chemical Library Synthesis for Research Purposes

A key application of this compound and its derivatives is in the generation of chemical libraries for research and drug discovery. A chemical library is a collection of diverse, yet structurally related, compounds that can be screened for biological activity against various targets.

The straightforward derivatization of the furo[3,4-c]pyridinone core makes it an ideal starting point for library synthesis. Research has demonstrated the creation of focused libraries based on this scaffold. For example, a set of 18 new derivatives of a furo[3,4-c]pyridine-3-one were synthesized to explore their activity as proteasome inhibitors. nih.gov Another study reported the synthesis of a series of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones to create a small library of related compounds. researchgate.net More extensively, a library of 21 novel furanopyridinone derivatives was synthesized to investigate their antitumor properties. mdpi.com

By systematically altering the substituents at various positions on the furo[3,4-c]pyridinone ring, chemists can generate a multitude of analogs. Screening these libraries allows researchers to identify "hit" compounds with desired biological effects and to establish structure-activity relationships (SAR), which provide crucial insights into how chemical structure influences biological function. nih.gov This process is fundamental to modern medicinal chemistry, and versatile scaffolds like this compound are invaluable tools in these efforts.

Computational and Theoretical Studies on 3 Hydroxyfuro 3,4 C Pyridin 1 3h One

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of molecules. These methods allow for the determination of optimized geometries, electronic distributions, and spectroscopic parameters, providing a detailed picture of the molecule's intrinsic nature.

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of any molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations are performed to locate the minimum energy conformation on the potential energy surface. For 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one, this involves optimizing bond lengths, bond angles, and dihedral angles.

The fused ring system of this compound imparts a degree of rigidity to the molecule. However, conformational flexibility may arise from the hydroxyl group and the potential for tautomerism. Computational methods can explore the relative energies of different tautomers and conformers. For instance, studies on similar heterocyclic systems have employed methods like B3LYP with various basis sets to determine the most stable tautomeric form, which is crucial for understanding its chemical behavior. A comparative study on related 1,3-diamine systems highlighted the utility of molecular mechanics (MM3) and ab initio methods for conformational analysis, although the accuracy can be method-dependent. rti.org The planarity of the bicyclic core is a key feature, and calculations can quantify any deviations from planarity that may influence its reactivity and intermolecular interactions.

Table 1: Representative Calculated Bond Lengths and Angles for a Furo[3,4-c]pyridine (B3350340) Core (Note: This table is illustrative and based on general data for related structures, as specific experimental or high-level computational data for this compound is not readily available in the searched literature.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O~1.22
C-O (lactone)~1.35
C-C (pyridine)~1.39 - 1.41
C-N (pyridine)~1.33 - 1.34
**Bond Angles (°) **O-C-C~108 - 110
C-N-C~117 - 119
C-C-C (pyridine)~118 - 121

Electronic Charge Distribution and Reactivity Predictions

The distribution of electrons within a molecule is fundamental to its reactivity. Computational methods can calculate the electrostatic potential (ESP) and atomic charges, which reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl group and the nitrogen atom in the pyridine (B92270) ring are expected to be key sites for electrophilic and nucleophilic interactions, respectively.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). A computational study on a related furanium ion, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, utilized FMO analysis to identify the preferred site for nucleophilic attack. researchgate.net Similarly, for this compound, the HOMO is likely to be localized on the pyridine ring and the hydroxyl group, while the LUMO would be concentrated around the carbonyl group and the fused furanone ring, suggesting these as reactive centers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to computational prediction. nih.gov Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. epstem.net

The accuracy of predicted NMR shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govgithub.io For this compound, calculating the ¹H and ¹³C NMR spectra would provide theoretical data to compare with experimental results, confirming the proposed structure. Discrepancies between calculated and experimental shifts can also highlight interesting electronic or conformational effects.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Furo[3,4-c]pyridone Skeleton (Note: These values are hypothetical and intended to illustrate the type of data obtained from computational predictions. Specific calculations for this compound are required for accurate predictions.)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)~165-175
C3~70-80
C3a~115-125
C4~140-150
C6~120-130
C7~150-160
C7a~130-140

Mechanistic Insights from Computational Chemistry

Beyond static molecular properties, computational chemistry can elucidate the dynamic processes of chemical reactions, providing detailed information about reaction pathways and the factors that control selectivity.

Transition State Calculations and Activation Energy Barriers

To understand the feasibility and rate of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize transition state structures and calculate the associated activation energy barrier. A lower activation energy corresponds to a faster reaction.

For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state calculations can reveal the energetic feasibility of proposed mechanisms. For example, in a study of a pyridinium (B92312) ylide-mediated cycloaddition, computational methods were used to explore both desired and undesired reaction pathways and their corresponding energy barriers. researchgate.net

Elucidation of Reaction Pathways and Regioselectivity

Many reactions can proceed through multiple pathways, leading to different products. Computational chemistry can map out the potential energy surface for a reaction, identifying all relevant intermediates and transition states. This allows for the elucidation of the most likely reaction mechanism.

Regioselectivity, the preference for reaction at one site over another, is a critical aspect of synthetic chemistry. Computational studies on substituted 3,4-pyridynes have shown that the regioselectivity of nucleophilic addition can be explained by the distortion of the aryne intermediate, which is influenced by the electronic effects of substituents. nih.gov For this compound, which possesses multiple potential reactive sites, computational modeling can predict the regioselectivity of various reactions, such as electrophilic substitution on the pyridine ring or nucleophilic attack at the carbonyl carbon. A mechanistic study on a (3+2) cycloaddition involving a pyrrolin-2-one derivative demonstrated how DFT calculations can predict both regio- and stereoselectivity. researchgate.net These predictions are invaluable for designing selective synthetic strategies.

Advanced Modeling Techniques Applied to Furo[3,4-C]pyridinone Systems

A variety of advanced modeling techniques have been employed to investigate the furo[3,4-c]pyridinone scaffold and related structures. These computational tools allow for a detailed understanding of molecular properties that are often difficult or impossible to determine through experimental means alone.

Density Functional Theory (DFT) Calculations:

Density Functional Theory (DFT) has emerged as a powerful method for studying the electronic structure of furo[3,4-c]pyridinone systems. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the chemical reactivity and kinetic stability of these compounds. For instance, studies on related 3-cyano-2(1H)-pyridones have utilized DFT to determine their HOMO-LUMO energy gaps, which are indicative of their chemical stability. nih.govrsc.org A larger energy gap generally correlates with higher stability and lower reactivity. nih.gov

Furthermore, DFT calculations are instrumental in elucidating the optimized molecular geometry and vibrational frequencies. These theoretical predictions can be compared with experimental data from X-ray crystallography and infrared (IR) spectroscopy to validate the computational models. nih.gov For example, in the study of 3-cyano-2(1H)-pyridones, DFT calculations were used to understand their electronic structures and potential binding affinities. nih.govrsc.org

Molecular Docking Simulations:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of furo[3,4-c]pyridinone systems, docking studies are crucial for understanding their potential as enzyme inhibitors. For example, in silico docking assays were performed on derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) to investigate their inhibitory activity against the 20S constitutive proteasome. nih.gov These simulations revealed specific binding modes and interactions with key amino acid residues at the catalytic sites of the enzyme. nih.gov

The insights gained from molecular docking can guide the design of new derivatives with improved potency and selectivity. By identifying the key interactions between the ligand and its target protein, medicinal chemists can make targeted modifications to the molecular structure to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies:

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For classes of compounds similar to furo[3,4-c]pyridinones, such as 5-hydroxy-2H-pyridazin-3-one derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models can predict the biological activity of novel compounds based on their structural features and help to identify the key structural determinants for activity. nih.gov

Molecular Dynamics (MD) Simulations:

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. This technique is particularly useful for studying the conformational flexibility of furo[3,4-c]pyridinone derivatives and their interactions with biological targets in a simulated physiological environment. MD simulations can validate the stability of binding modes predicted by molecular docking and reveal dynamic changes in the protein-ligand complex that are not apparent from static models. nih.gov In studies of related heterocyclic systems, MD simulations have been used to confirm the stability of docked structures and to analyze the binding process in detail. nih.gov

Representative Computational Data for Related Pyridinone Systems

To illustrate the type of data generated from these computational studies, the following table presents theoretical data for a series of 3-cyano-2(1H)-pyridones, which share a core structural motif with this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4a -6.44-2.603.84
4b -6.61-2.793.83
4c -6.60-2.783.83
Data sourced from a study on 3-cyano-2(1H)-pyridones. nih.gov

This table demonstrates how computational methods can provide quantitative data on the electronic properties of these molecules, which is valuable for predicting their reactivity and stability. nih.gov

Another example of the application of advanced modeling is in the study of 5-hydroxy-2H-pyridazin-3-one derivatives as inhibitors of the HCV NS5B polymerase. nih.gov The following table shows a comparison of experimental biological activity (pIC50) with binding free energies calculated using the MM-PBSA method, which is often used in conjunction with MD simulations.

CompoundpIC50 (Experimental)ΔG_bind (MM-PBSA, kcal/mol)
1 7.33-39.25
2 6.89-36.18
3 6.52-34.57
4 5.96-31.23
5 5.40-28.76
Data represents a subset from a study on 5-hydroxy-2H-pyridazin-3-one derivatives. nih.gov

The good correlation between the experimental activity and the calculated binding free energy validates the computational model and provides confidence in its predictive power for designing new inhibitors. nih.gov

Future Research Directions in 3 Hydroxyfuro 3,4 C Pyridin 1 3h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of the 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one core. While classical synthetic routes exist, the principles of green chemistry are increasingly guiding the development of new synthetic strategies. mdpi.comsemanticscholar.org

Key areas for advancement include:

Catalytic Approaches: The exploration of novel catalysts could lead to more atom-economical and efficient syntheses. This includes the use of transition metal catalysts, such as iridium(III) or palladium, which have shown efficacy in the formation of related fused pyridine (B92270) systems. nih.govacs.org The development of organocatalytic or biocatalytic methods would be a significant step towards sustainability.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. acs.orgacs.org Applying flow chemistry to the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate large-scale production. mdpi.com

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields, contributing to more sustainable synthetic protocols. semanticscholar.orgijper.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions that assemble the furo[3,4-c]pyridinone core from simple, readily available starting materials would be a highly efficient and atom-economical approach. researchgate.net

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Catalytic Methods High efficiency, selectivity, and atom economy.Transition metal catalysis, organocatalysis, biocatalysis.
Flow Chemistry Improved safety, scalability, and process control.High-temperature/pressure reactions, rapid optimization.
Microwave-Assisted Synthesis Reduced reaction times, increased yields.Green chemistry, process intensification.
Multicomponent Reactions High atom economy, operational simplicity.One-pot synthesis, diversity-oriented synthesis.

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of this compound is not yet fully explored. A deeper understanding of its chemical behavior will open doors to new synthetic transformations and the creation of novel derivatives.

Future investigations should target:

Reactions at the Hydroxyl Group: While reactions with alcohols and amines have been reported, a broader range of electrophiles could be explored to generate a diverse library of derivatives. researchgate.netresearchgate.netresearchgate.net

Lactone Ring-Opening: The susceptibility of the lactone ring to nucleophilic attack could be exploited to generate a variety of substituted pyridine derivatives. Understanding the conditions that favor ring-opening over substitution at the hydroxyl group is a key area for investigation.

Cycloaddition Reactions: The furan (B31954) and pyridine rings could potentially participate in various cycloaddition reactions, providing access to complex polycyclic structures. For instance, the furan moiety could act as a diene in Diels-Alder reactions. nih.gov The pyridyne intermediates, formed from corresponding precursors, could undergo cycloadditions to build intricate molecular frameworks. nih.gov

Organometallic Catalysis: The pyridine nitrogen and the lactone carbonyl offer potential coordination sites for organometallic catalysts, enabling a range of C-H functionalization and cross-coupling reactions to further decorate the core structure. nih.gov

Reaction TypePotential OutcomeResearch Focus
Hydroxyl Group Derivatization Diverse library of esters, ethers, and other functional groups.Screening of various electrophiles and reaction conditions.
Lactone Ring-Opening Access to functionalized pyridine derivatives.Study of nucleophilic ring-opening reactions and their regioselectivity.
Cycloaddition Reactions Formation of complex polycyclic systems.Investigation of Diels-Alder reactions and reactions involving pyridyne intermediates.
Organometallic Catalysis C-H functionalization and cross-coupling for scaffold decoration.Exploration of different catalytic systems and their reactivity with the furo[3,4-c]pyridinone core.

Advanced Applications in Diversified Complex Molecule Synthesis

The this compound scaffold holds significant promise as a versatile building block for the synthesis of complex molecules with potential biological activity. nih.gov

Future research in this area should focus on:

Natural Product Synthesis: The furo[3,4-c]pyridine (B3350340) core could serve as a key intermediate in the total synthesis of alkaloids and other natural products. mdpi.comnih.gov Tandem reactions starting from this scaffold could be a powerful strategy for the rapid construction of complex molecular architectures. nih.gov

Medicinal Chemistry: Given that derivatives of the related pyrrolo[3,4-c]pyridine have shown analgesic, sedative, and other biological activities, there is a strong rationale for exploring the medicinal chemistry of this compound derivatives. nih.gov In particular, its potential as a hinge-binding fragment for kinase inhibitors warrants further investigation. nih.gov

Development of Novel Bioactive Compounds: The unique three-dimensional shape and electronic properties of this scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. nih.gov

Application AreaPotential ImpactResearch Strategy
Natural Product Synthesis Access to novel and known biologically active natural products.Utilization as a key synthon in total synthesis endeavors.
Medicinal Chemistry Development of new therapeutic agents.Synthesis and screening of derivative libraries for various biological targets.
Bioactive Compound Discovery Identification of new lead compounds for drug discovery.Structure-based design and diversity-oriented synthesis.

Further Elucidation of Intricate Mechanistic Pathways through Integrated Experimental and Computational Approaches

A synergistic approach combining experimental studies with computational modeling will be crucial for a deeper understanding of the reaction mechanisms involving this compound. rsc.org

Future research should integrate:

Density Functional Theory (DFT) Calculations: DFT can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity. mdpi.comnih.govscifiniti.com This can provide valuable insights into the electronic structure and reactivity of the molecule. wikipedia.org

Spectroscopic and Kinetic Studies: Detailed experimental investigations using techniques such as in-situ NMR and stopped-flow spectroscopy can provide crucial data to validate and refine computational models.

Combined Studies on Reaction Mechanisms: The interplay between experimental and computational data will be essential to unravel complex reaction mechanisms, such as those involved in catalytic cycles or tandem reactions. beilstein-journals.org

ApproachContributionKey Techniques
Computational Modeling Prediction of reaction pathways, transition states, and electronic properties.Density Functional Theory (DFT), molecular dynamics simulations.
Experimental Investigation Validation of computational models and observation of reaction kinetics.In-situ NMR, stopped-flow spectroscopy, isotopic labeling studies.
Integrated Approach Comprehensive understanding of intricate reaction mechanisms.Combination of theoretical calculations with empirical data.

Q & A

Q. What synthetic methodologies are effective for preparing 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one and its analogs?

The synthesis of this scaffold often involves functionalizing a fused furopyridine core. For example, triethylamine in DMF has been used to facilitate nucleophilic substitution reactions in similar heterocyclic systems, yielding derivatives with >75% efficiency . Modifications to the core structure, such as introducing chloro substituents (e.g., 4,6-dichloro analogs), require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid side products .

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, especially for batches with ≥95% purity . Structural confirmation relies on tandem techniques:

  • Mass spectrometry (MS): Exact mass measurements (e.g., ESI-MS) confirm molecular formula .
  • Nuclear magnetic resonance (NMR): 1H^1H- and 13C^{13}C-NMR resolve substituent positions and ring conformation .
  • Single-crystal X-ray diffraction: Provides absolute configuration data, as demonstrated for related furopyridine derivatives (e.g., monoclinic P21_1/n space group, β = 97.35°) .

Q. What solvent systems are optimal for crystallizing this compound derivatives?

Ethyl acetate/dichloromethane mixtures (1:99 v/v) are effective for slow evaporation, producing crystals suitable for X-ray studies . For polar analogs, aqueous-organic biphasic systems (e.g., methanol/water) improve crystal quality by modulating solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for neuropeptide S receptor antagonists based on this scaffold?

Key strategies include:

  • Core modifications: Replacing the oxazolidinone nitrogen with a fused double bond (as in SHA-68 analogs) to enhance binding affinity .
  • Substituent variation: Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 4- and 6-positions to probe steric and electronic effects on receptor interaction .
  • Pharmacophore mapping: Computational docking (e.g., AutoDock Vina) identifies critical hydrogen-bonding motifs between the hydroxy group and receptor residues .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?

  • High-resolution mass spectrometry (HRMS): Distinguishes between isomers (e.g., furo[3,4-c] vs. furo[2,3-b] pyridines) via exact mass and isotopic patterns .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded regions (e.g., aromatic protons in polycyclic systems) .
  • Dynamic light scattering (DLS): Detects aggregation artifacts in solubility-challenged derivatives that may skew UV/Vis or fluorescence data .

Q. How can computational modeling predict the physicochemical properties of novel this compound derivatives?

  • Density functional theory (DFT): Calculates pKa (predicted range: 9.87 ± 0.20) and logP to estimate bioavailability .
  • Molecular dynamics (MD): Simulates membrane permeability by modeling interactions with lipid bilayers .
  • ADMET prediction tools (e.g., SwissADME): Forecast metabolic stability and toxicity risks based on substituent patterns .

Q. What strategies mitigate challenges in scaling up synthetic routes for research-grade quantities?

  • Flow chemistry: Reduces side reactions in exothermic steps (e.g., halogenation) .
  • Catalytic optimization: Transition metal catalysts (e.g., Pd/C) improve yields in cross-coupling reactions .
  • Green chemistry principles: Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) aligns with sustainability goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.